Diethyl Pentylmalonate: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Diethyl Pentylmalonate: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary
In the realm of advanced organic synthesis, malonic ester derivatives serve as indispensable building blocks for carbon-carbon bond formation. Diethyl pentylmalonate (CAS: 6065-59-4), also known as diethyl amylmalonate or diethyl 2-pentylpropanedioate, is a highly versatile disubstituted malonate ester [1]. Characterized by its highly activated central methine group flanked by two ester carbonyls, it is a premier intermediate for synthesizing substituted carboxylic acids, barbiturate-based central nervous system (CNS) depressants, and liquid crystal precursors.
This whitepaper provides a rigorous, field-proven analysis of the chemical and physical properties of diethyl pentylmalonate, alongside validated experimental protocols for its synthesis and downstream application.
Chemical and Physical Properties
Accurate physical data is critical for optimizing reaction conditions, particularly during purification steps like vacuum distillation. Diethyl pentylmalonate is typically a colorless to pale-yellow liquid at room temperature. Below is a consolidated table of its verified physicochemical properties [1][2].
| Property | Value | Experimental / Computational Context |
| IUPAC Name | Diethyl 2-pentylpropanedioate | Standardized nomenclature |
| CAS Registry Number | 6065-59-4 | Primary identifier |
| Molecular Formula | C₁₂H₂₂O₄ | - |
| Molecular Weight | 230.30 g/mol | - |
| Boiling Point | 127.5 - 128.5 °C @ 11 Torr | Requires reduced pressure to prevent thermal degradation [2]. |
| Density | 0.9604 g/cm³ @ 20 °C | Crucial for volumetric dosing in continuous flow setups [2]. |
| Topological Polar Surface Area | 52.6 Ų | Indicates moderate polarity; soluble in most organic solvents [1]. |
| InChIKey | OQFYXOBMUBGANU-UHFFFAOYSA-N | Machine-readable structural identifier[2]. |
Reaction Mechanism and Synthetic Logic
The synthesis of diethyl pentylmalonate relies on the classic Malonic Ester Synthesis pathway. The core logic of this reaction hinges on the acidity of the α -protons of diethyl malonate (pKa ≈ 13).
Historically, sodium ethoxide (NaOEt) in absolute ethanol has been the standard base. However, modern, high-yield protocols utilize Potassium Carbonate (K₂CO₃) paired with 18-crown-6 ether in acetonitrile (MeCN)[3].
Causality Behind the Phase-Transfer Protocol:
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Ion Solvation (The "Naked" Anion): 18-crown-6 selectively chelates the potassium cation ( K+ ). This leaves the carbonate anion ( CO32− ) relatively unsolvated or "naked" in the organic phase, drastically increasing its basicity and the subsequent nucleophilicity of the generated malonate enolate [3].
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Suppression of Side Reactions: By avoiding strong alkoxides like NaOEt, we eliminate the risk of transesterification side-reactions and reduce the strict requirement for perfectly anhydrous conditions.
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S N 2 Efficiency: The highly nucleophilic enolate attacks the primary alkyl halide (1-bromopentane) via a clean S N 2 mechanism, minimizing elimination (E2) byproducts.
Caption: Mechanistic workflow of the phase-transfer catalyzed malonic ester synthesis.
Experimental Protocol: Synthesis and Isolation
The following protocol is a self-validating system adapted from advanced phase-transfer methodologies [3]. It is designed to maximize yield while minimizing thermal degradation during isolation.
Reagents Required
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Diethyl malonate: 8.00 g (0.050 mol)
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1-Bromopentane: 8.30 g (0.055 mol, 1.1 equiv.)
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Anhydrous K₂CO₃: 8.29 g (0.060 mol, finely ground)
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18-Crown-6: 0.50 g (0.002 mol, catalytic)
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Acetonitrile (MeCN): 5 mL (Solvent)
Step-by-Step Methodology
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Reaction Assembly: Into an oven-dried 50 mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add the diethyl malonate, 1-bromopentane, 18-crown-6, and MeCN.
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Base Addition: Immediately add the finely ground anhydrous K₂CO₃. Expert Insight: Grinding the K₂CO₃ increases the surface area, which is critical for the solid-liquid phase transfer kinetics.
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Thermal Activation: Heat the vigorously stirring mixture to 100 °C for exactly 1.5 hours. The suspension will change in appearance as KBr precipitates.
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Quenching and Extraction: Cool the mixture to room temperature, pour it into 25 mL of distilled water (to dissolve the inorganic salts), and extract with Dichloromethane (CH₂Cl₂, 25 mL).
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Solvent Removal: Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the CH₂Cl₂ under reduced pressure.
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Purification (Critical Step): Perform a rapid short-path distillation (using a heating mantle or Kugelrohr apparatus) to minimize thermal decomposition. Unreacted starting materials will distill below 100 °C under vacuum. Collect the purified diethyl pentylmalonate at 127–130 °C at 3–11 mmHg [2][4].
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Expected Yield: ~8.22 g (72% theoretical yield) [3].
Analytical Characterization Standards
To validate the trustworthiness of the synthesized batch, multi-modal analytical characterization is required.
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FTIR Spectroscopy (Capillary Cell, Neat): Look for the disappearance of the specific C-H stretch of the starting malonate and confirm the presence of strong, overlapping ester carbonyl ( C=O ) stretching vibrations at 1730–1750 cm⁻¹ . Strong aliphatic C−H stretches from the pentyl chain will appear at 2850–2960 cm⁻¹ [1].
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¹H NMR (CDCl₃): The most diagnostic signal is the shift of the α -proton. In unreacted diethyl malonate, the central CH2 appears as a singlet at ~3.3 ppm. In the product, this becomes a triplet (integrating to 1H) around 3.1–3.3 ppm , split by the adjacent methylene group of the newly attached pentyl chain.
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GC-MS: Use gas chromatography coupled with mass spectrometry to confirm the molecular ion peak at m/z 230.15 [1].
Applications in Drug Development and Materials Science
Diethyl pentylmalonate is not an end-product; it is a highly programmable intermediate. Its structural architecture allows it to be funneled into multiple high-value industrial pathways.
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Pharmaceuticals (Barbiturates): Condensation of diethyl pentylmalonate with urea derivatives in the presence of a strong base yields 5-pentylbarbituric acid analogues. These compounds are historically significant in the development of sedative-hypnotics and anticonvulsants.
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Materials Science (Liquid Crystals): As outlined in patent literature (EP0447565A1), diethyl pentylmalonate is reduced using Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous THF to produce 2-pentylpropane-1,3-diol . This diol is a critical monomer for synthesizing 1,3-dioxane derivatives used in STN (Super Twisted Nematic) liquid crystal displays [4].
Caption: Divergent downstream synthetic applications of diethyl pentylmalonate.
References
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National Center for Biotechnology Information (NCBI). "Diethyl pentylmalonate | C12H22O4 | CID 80167." PubChem. Available at:[Link]
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CAS, a division of the American Chemical Society. "Propanedioic acid, 2-pentyl-, 1,3-diethyl ester." CAS Common Chemistry. Available at:[Link]
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Comasseto, J. V., Cunha, R. L. O. R., and Silveira, C. C. "Among the potassium salts of value in organic synthesis, potassium fluoride..." Thieme Connect. Available at:[Link]
- Google Patents. "EP0447565A1 - 1,3-dioxane derivative and liquid-crystal composition containing the same." European Patent Office.
